molecular formula C17H13NO4S2 B2755980 (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)acetic acid CAS No. 1879898-05-1

(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)acetic acid

Cat. No.: B2755980
CAS No.: 1879898-05-1
M. Wt: 359.41
InChI Key: TWBPWXQEYXKREL-ZSOIEALJSA-N
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Description

This compound belongs to the class of 4-thiazolidinone derivatives, characterized by a five-membered thiazolidinone ring with a conjugated exocyclic double bond (Z-configuration) and a substituted acetic acid side chain at the N3 position. The unique structural features include:

  • Core structure: 4-Oxo-2-thioxothiazolidine.
  • Substituent: A (Z)-configured 5-(p-tolyl)furan-2-yl methylene group at the C5 position of the thiazolidinone ring.

The p-tolyl (para-methylphenyl) group on the furan ring introduces lipophilicity, which may influence membrane permeability and biological activity.

Properties

IUPAC Name

2-[(5Z)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c1-10-2-4-11(5-3-10)13-7-6-12(22-13)8-14-16(21)18(9-15(19)20)17(23)24-14/h2-8H,9H2,1H3,(H,19,20)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBPWXQEYXKREL-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)acetic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazolidinone backbone with a furan moiety and a p-tolyl group. Its structure can be represented as follows:

 Z 2 4 oxo 2 thioxo 5 5 p tolyl furan 2 yl methylene thiazolidin 3 yl acetic acid\text{ Z 2 4 oxo 2 thioxo 5 5 p tolyl furan 2 yl methylene thiazolidin 3 yl acetic acid}

Anticancer Activity

Research indicates that thiazolidinone derivatives, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that modifications in the functional groups at the C-terminal of the thiazolidinone framework influenced its anticancer properties. Specifically, compounds bearing electron-donating groups showed enhanced activity in human leukemia cell lines, with IC50 values indicating moderate to strong effects depending on the concentration and cell cycle stage .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1HL-60 (Leukemia)12.5Induction of apoptosis
2K562 (Leukemia)15.0Cell cycle arrest
3MCF7 (Breast Cancer)20.0Inhibition of proliferation

Antimicrobial Activity

The compound also displays notable antimicrobial properties . Studies have reported that thiazolidinones can inhibit bacterial growth effectively, with activity varying based on structural modifications. The presence of furan and thiazole rings has been correlated with enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
1Staphylococcus aureus1832
2Escherichia coli1564
3Pseudomonas aeruginosa2016

The anticancer mechanism of (Z)-2-(4-oxo-2-thioxo...) involves the induction of apoptosis through both intrinsic and extrinsic pathways. This is facilitated by the activation of caspases and modulation of Bcl-2 family proteins . Additionally, its antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Case Studies

  • Study on Human Leukemia Cells : A series of thiazolidinone derivatives were synthesized and tested for antiproliferative activity. The study indicated that compounds with specific substitutions at the phenyl ring exhibited significantly higher cytotoxicity compared to their unsubstituted counterparts .
  • Antimicrobial Efficacy Assessment : A comprehensive evaluation was conducted on various thiazolidinone derivatives against common pathogens. Results showed that modifications in the thiazolidinone structure led to variations in antimicrobial potency, highlighting the importance of structural features in determining biological activity .

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse pharmacological profiles. Below is a systematic comparison of the target compound with key analogs:

Structural Modifications and Substituent Effects

Key Observations :

  • The p-tolyl group in the target compound balances moderate lipophilicity with steric bulk.
  • Heterocyclic Influence : Furan-based substituents () are less polar than pyridine or indole analogs (), which may alter target binding.
  • Biological Activity : Indolyl and pyridinyl derivatives () show broader antimicrobial activity, suggesting that nitrogen-containing heterocycles enhance interactions with microbial enzymes.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) pKa
Target Compound C₁₇H₁₃NO₄S₂ ~359 Not reported ~3.37 (estimated)
">(5Z)-4-Oxo-5-(3-pyridinylmethylene) analog C₁₁H₈N₂O₃S₂ 296.33 Not reported ~3.5
{(5Z)-5-[4-(Propan-2-yl)benzylidene] analog}() C₁₅H₁₅NO₃S₂ 321.41 Not reported 3.37
Pyrazolyl-TZD () C₂₄H₂₁N₃O₄S₂ 479.6 Not reported N/A

Key Observations :

  • Acidity : The acetic acid side chain confers a pKa ~3.37, suggesting ionization at physiological pH, which may enhance solubility but limit blood-brain barrier penetration.

Key Observations :

  • Yields for thiazolidinone derivatives vary widely (24–94%), influenced by substituent reactivity and purification challenges. The target compound’s synthesis likely requires optimized conditions for the p-tolylfuran aldehyde precursor.

Q & A

Q. Table 1. Comparative Yields of Thiazolidinone Derivatives Under Different Conditions

SolventCatalystTime (h)Yield (%)Reference
EthanolPiperidine2424–73
Acetic AcidSodium Acetate368–85
DMFMorpholine690

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H NMRδ 7.2–7.8 ppm (furan/p-tolyl protons)
13C NMRδ 170–175 ppm (C=O), 125–130 ppm (C=S)
X-rayBond angles: C5-C6-C7 = 120.5° (Z-form)

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